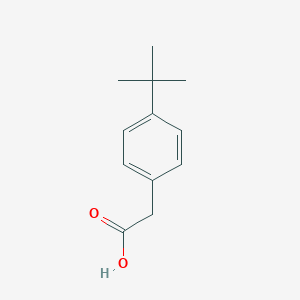

4-tert-Butylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYXHSDAMWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067728 | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32857-63-9 | |

| Record name | 4-(1,1-Dimethylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32857-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butylphenylacetic acid chemical properties

An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid

Abstract

This document provides a comprehensive technical overview of this compound, a significant chemical intermediate. It details the compound's core chemical and physical properties, spectroscopic data, and established synthesis protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering structured data, detailed experimental procedures, and visual representations of key processes and molecular interactions.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(4-tert-butylphenyl)acetic acid, is a carboxylic acid derivative of tert-butylbenzene.[1] It presents as a white crystalline powder at room temperature.[2][3] Its chemical structure consists of a phenylacetic acid core substituted with a tert-butyl group at the para position of the benzene ring.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |

| Synonyms | (p-tert-Butylphenyl)acetic acid, 4-(1,1-Dimethylethyl)benzeneacetic acid | [1] |

| CAS Number | 32857-63-9 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 81°C (or 79.0-83.0 °C) | [2][3] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 |[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported for Nuclear Magnetic Resonance (NMR) spectroscopy in a chloroform-d (CDCl₃) solvent.[4]

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 1.32 | (s, 9H), tert-butyl protons |

| 3.60 | (s, 2H), methylene protons (-CH₂-) | |

| 7.22 | (d, J = 8.2 Hz, 2H), aromatic protons | |

| 7.35 | (d, J = 8.2 Hz, 2H), aromatic protons | |

| 8.48 | (s, 1H), carboxylic acid proton (-COOH) | |

| ¹³C NMR | 31.49 | (3C), tert-butyl methyl carbons |

| 34.62 | tert-butyl quaternary carbon | |

| 40.84 | methylene carbon (-CH₂-) | |

| 125.70 | (2C), aromatic carbons | |

| 129.16 | (2C), aromatic carbons | |

| 130.57 | aromatic carbon | |

| 150.29 | aromatic carbon | |

| 177.92 | carboxylic acid carbon (-COOH) |

Data sourced from ChemicalBook.[4]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The following protocols provide detailed methodologies for its preparation.

Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate

This method involves the saponification of the corresponding methyl ester.[4]

Methodology:

-

Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).[4]

-

Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

Remove the volatile solvent by distillation under reduced pressure.[4]

-

Dilute the residue with water and acidify with a 1 N sulfuric acid solution to a pH of 4.[4]

-

Filter the precipitated solid, wash it with water, and dry to yield this compound as a white solid.[4]

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Protocol 2: Synthesis from p-tert-Butylacetophenone

A patented method describes the synthesis from p-tert-butylacetophenone using a multi-step process involving a thioamide intermediate.[5]

Methodology:

-

Combine p-tert-butylacetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.[5]

-

Heat the mixture while stirring, raising the temperature from 110°C to 210°C, and maintain the reaction for 12 hours.[5]

-

Cool the mixture to 80°C and pour the reaction solution into anhydrous ethanol to precipitate a yellow solid (sulfo-tertiary butyl morpholine acid amide).[5]

-

Place the yellow solid (100g) in a mixture of glacial acetic acid (150ml) and 98% sulfuric acid (25ml) to perform an acidification reaction at 114-118°C for 3 hours.[5]

-

Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.[5]

-

Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure, transparent crystals of this compound.[5]

Caption: Multi-step synthesis of this compound from p-tert-butylacetophenone.

Crystal Structure and Molecular Geometry

X-ray diffraction studies have revealed detailed information about the solid-state structure of this compound.[6] The compound crystallizes in a monoclinic system. A notable feature is that the plane of the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of 80.9°.[6]

In the crystal lattice, adjacent molecules are linked by O—H···O hydrogen bonds between their carboxylic acid groups. This interaction results in the formation of a centrosymmetric supramolecular dimer.[6] This dimeric structure is a common feature for many carboxylic acids.

Caption: Formation of a centrosymmetric dimer via intermolecular hydrogen bonding.

Safety and Handling

This compound is classified as a substance that causes skin and eye irritation.[7] Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing in dust, fumes, or vapors. Use only in a well-ventilated area.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8] The compound is noted as being very toxic to aquatic life with long-lasting effects.[8]

References

- 1. Benzeneacetic acid, 4-(1,1-dimethylethyl)- | C12H16O2 | CID 118343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 4-tert-ブチルフェニル酢酸 | this compound | 32857-63-9 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound | 32857-63-9 [chemicalbook.com]

- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 6. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid (CAS: 32857-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenylacetic acid, with the CAS number 32857-63-9, is a carboxylic acid derivative of significant interest in the pharmaceutical and chemical industries. Structurally, it features a phenylacetic acid backbone substituted with a tert-butyl group at the para position. This compound is recognized for its role as a key intermediate in the synthesis of various organic molecules, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its potential anti-inflammatory and analgesic properties make it a subject of investigation for drug discovery and development.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, analytical techniques, and potential biological activities, including detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 32857-63-9 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 79.0 to 83.0 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

| pKa (Predicted) | 4.41 ± 0.10 | [1] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. Below are two detailed experimental protocols.

Synthesis from Methyl 4-tert-butylphenylacetate[2]

This common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).

-

Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the volatile solvent by distillation under reduced pressure.

-

Dilute the residue with water and acidify to a pH of 4 using a 1 N sulfuric acid solution.

-

Filter the resulting precipitate, wash with water, and dry to obtain this compound as a white solid.

Synthesis from p-tert-butyl acetophenone[3]

This multi-step industrial synthesis provides an alternative route to the target compound.

Experimental Protocol:

-

In a flask equipped with a stirrer and reflux condenser, combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g).

-

Heat the mixture with constant stirring, gradually increasing the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.

-

Cool the reaction mixture to 80 °C and pour it into 500 mL of anhydrous ethanol to precipitate a yellow solid (sulfo-tertiary butyl morpholine acid amide).

-

Place 100g of the yellow solid in a mixture of 150 mL of glacial acetic acid and 25 mL of 98% sulfuric acid.

-

Heat the acidification reaction to 114-118 °C for 3 hours.

-

Pour the hot reaction solution into cold water and cool for 10 hours to obtain the crude product.

-

Recrystallize the crude this compound from a 50% aqueous ethanol solution to yield transparent crystals.

Caption: A generalized workflow for the chemical synthesis of this compound.

Analytical Methods

Accurate characterization and purity assessment of this compound are crucial. The following are standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (400 MHz, CDCl₃):

-

δ 1.32 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

-

δ 3.60 (s, 2H): Represents the two protons of the methylene (-CH₂-) group.

-

δ 7.22 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the acetic acid group.

-

δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the acetic acid group.[2]

¹³C NMR (101 MHz, CDCl₃):

-

δ 31.49 (3C): Carbon atoms of the methyl groups in the tert-butyl substituent.

-

δ 34.62: Quaternary carbon of the tert-butyl group.

-

δ 40.84: Methylene carbon (-CH₂-).

-

δ 125.70 (2C): Aromatic carbons ortho to the tert-butyl group.

-

δ 129.16 (2C): Aromatic carbons meta to the tert-butyl group.

-

δ 130.57: Aromatic carbon attached to the methylene group.

-

δ 150.29: Aromatic carbon attached to the tert-butyl group.

-

δ 177.92: Carboxylic acid carbon (-COOH).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, often requiring derivatization to increase volatility.

Experimental Protocol (General):

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) using a suitable derivatizing agent.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for purity assessment and quantification without the need for derivatization.

Experimental Protocol (General):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to suppress ionization).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., around 220 nm).

-

Quantification: Use an external or internal standard method for accurate quantification.

Caption: A typical analytical workflow for the characterization of this compound.

Biological Activity and Mechanism of Action

This compound is suggested to possess anti-inflammatory and analgesic properties, likely acting through the inhibition of the cyclooxygenase (COX) enzymes, a mechanism shared by many NSAIDs.[1]

Proposed Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound is expected to reduce the production of these pro-inflammatory molecules.

Caption: The proposed anti-inflammatory mechanism of this compound via COX inhibition.

Experimental Evaluation of Anti-inflammatory Activity

To empirically determine the anti-inflammatory potential of this compound, the following standard in vitro and in vivo assays are recommended.

This assay directly measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Reagents and Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system for prostaglandin E₂ (PGE₂) such as an ELISA kit.

-

Assay Procedure: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. In a microplate, add the reaction buffer, a cofactor (e.g., hematin), and the COX enzyme (either COX-1 or COX-2). c. Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control (a known COX inhibitor like indomethacin). d. Pre-incubate the plate to allow the compound to interact with the enzyme. e. Initiate the reaction by adding arachidonic acid. f. Incubate for a specific time at 37°C. g. Stop the reaction by adding a stopping solution (e.g., a strong acid). h. Measure the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.[3][4][5]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[6][7][8][9]

Experimental Protocol:

-

Animals: Wistar or Sprague-Dawley rats.

-

Procedure: a. Acclimatize the animals and fast them overnight before the experiment. b. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. c. Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of this compound. d. Administer the test compound or control orally or intraperitoneally. e. After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. f. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable compound with established applications as a synthetic intermediate and potential as a pharmacologically active agent. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and proposed biological evaluation methods. The provided experimental protocols serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its mechanism of action and pharmacological profile.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 32857-63-9 [chemicalbook.com]

- 3. assaygenie.com [assaygenie.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Molecular Structure of 4-tert-Butylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 4-tert-Butylphenylacetic acid. It includes detailed experimental protocols and explores the compound's established role as a non-steroidal anti-inflammatory drug (NSAID) intermediate, offering insights relevant to drug discovery and development.

Introduction

This compound, with the IUPAC name 2-(4-tert-butylphenyl)acetic acid, is a carboxylic acid derivative of tert-butylbenzene.[1] It serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][3] Notably, its structural motif is found in compounds with analgesic and anti-inflammatory properties, positioning it as a molecule of interest in medicinal chemistry and pharmacology.[4] This guide delves into the core structural and chemical aspects of this compound.

Molecular Structure and Chemical Identity

This compound is characterized by a phenyl ring substituted at the para position with a bulky tert-butyl group and an acetic acid moiety. This substitution pattern dictates its chemical behavior and three-dimensional conformation.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |

| CAS Number | 32857-63-9 | [4] |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| SMILES | CC(C)(C)c1ccc(cc1)CC(=O)O | [1] |

| InChI Key | RUAYXHSDAMWEDR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 77-83 °C | [5] |

| Boiling Point | 302.8 ± 11.0 °C at 760 mmHg | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 4.41 ± 0.10 | [4] |

| LogP (Predicted) | 3.2 | [7] |

| Solubility | Sparingly soluble in water | [4] |

Spectroscopic and Crystallographic Characterization

The definitive structure of this compound has been elucidated through various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the connectivity and chemical environment of the protons and carbons within the molecule.

¹H NMR (400 MHz, CDCl₃): [8]

-

δ 1.32 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

-

δ 3.60 (s, 2H): Represents the two protons of the methylene (-CH₂-) group.

-

δ 7.22 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the acetic acid group.

-

δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the tert-butyl group.

¹³C NMR (101 MHz, CDCl₃): [8]

-

δ 31.49 (3C): Methyl carbons of the tert-butyl group.

-

δ 34.62: Quaternary carbon of the tert-butyl group.

-

δ 40.84: Methylene carbon.

-

δ 125.70 (2C): Aromatic CH carbons ortho to the tert-butyl group.

-

δ 129.16 (2C): Aromatic CH carbons ortho to the acetic acid group.

-

δ 130.57: Aromatic quaternary carbon attached to the acetic acid group.

-

δ 150.29: Aromatic quaternary carbon attached to the tert-butyl group.

-

δ 177.92: Carboxylic acid carbon.

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a | 11.209 (2) Å | |

| b | 12.442 (3) Å | |

| c | 17.250 (5) Å | |

| β | 104.625 (12)° | |

| Volume | 2327.8 (10) ų | |

| Z | 8 | |

| Key Structural Feature | The carboxylic acid group is nearly perpendicular to the benzene ring (dihedral angle of 80.9(3)°). In the crystal, molecules form centrosymmetric dimers via O-H···O hydrogen bonds.[9] |

Biological Activity and Mechanism of Action

This compound is recognized for its anti-inflammatory and analgesic properties, which is consistent with its structural relation to other phenylacetic acid-derived NSAIDs like diclofenac.[4][10]

Anti-Inflammatory Pathway

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid.[1][11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[12] By blocking the active site of COX-1 and COX-2, this compound is presumed to prevent the conversion of arachidonic acid, thereby reducing the production of these pro-inflammatory mediators.[1][11]

References

- 1. frontiersin.org [frontiersin.org]

- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 11. ovid.com [ovid.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4-tert-Butylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-tert-butylphenylacetic acid, a key intermediate in the pharmaceutical and chemical industries. The following sections detail various synthetic strategies, complete with experimental protocols and quantitative data to facilitate laboratory application and process development.

Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a robust method for the synthesis of aryl-substituted acetic acids and their derivatives from the corresponding acetophenones. This pathway involves the reaction of 4'-tert-butylacetophenone with morpholine and elemental sulfur to form an intermediate thioamide (2-(4-tert-butylphenyl)-1-morpholinoethanethione), which is subsequently hydrolyzed to yield this compound.

Experimental Protocol:

Step 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione

-

In a flask equipped with a stirrer and reflux condenser, combine 4'-tert-butylacetophenone, morpholine, and sulfur.[1]

-

Heat the mixture to 210°C and maintain this temperature with constant stirring for 12 hours.[1]

-

Cool the reaction mixture to 80°C and pour it into anhydrous ethanol. A yellow precipitate of the thioamide will form.[1]

-

Isolate the yellow precipitate by filtration.

Step 2: Hydrolysis to this compound

-

Prepare a solution of glacial acetic acid (150 ml), concentrated sulfuric acid (98%, 25 ml), and water (30 ml).[2][3]

-

Add the crude 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) to this solution.[2][3]

-

Heat the mixture to 390 K (117°C) until the solution turns dark green.[2][3]

-

Cool the reaction mixture to room temperature, which will cause the crude this compound to precipitate.[2][3]

-

Pour the mixture into cold water and allow it to cool for 10 hours to complete the precipitation.[1]

-

Collect the crude product by filtration.[1]

-

Recrystallize the solid product from a 1:1 (v/v) ethanol-water solution to obtain colorless prisms of pure this compound.[1][2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4'-tert-butylacetophenone | [1] |

| Reagents (Step 1) | Morpholine, Sulfur | [1] |

| Reaction Temperature (Step 1) | 210°C | [1] |

| Reaction Time (Step 1) | 12 hours | [1] |

| Reagents (Step 2) | Acetic acid, Sulfuric acid, Water | [2][3] |

| Reaction Temperature (Step 2) | 117°C | [2][3] |

| Purity (after recrystallization) | 100% | [1] |

Synthesis Workflow:

Caption: Willgerodt-Kindler synthesis of this compound.

Nitrile Hydrolysis Pathway

This synthetic route begins with the conversion of a suitable benzyl halide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid. This is a classic and often high-yielding method for the preparation of arylacetic acids.

Experimental Protocol:

Step 1: Synthesis of 4-tert-butylbenzyl cyanide

-

In a reaction vessel, combine p-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol).[4]

-

Add a saturated solution of 18-crown-6 (50 ml) to the mixture.[4]

-

Reflux the mixture at 80°C for 5 hours.[4]

-

After cooling to room temperature, pour the solution into water and extract with dichloromethane.[4]

-

Dry the organic extract over anhydrous sodium sulfate and remove the solvent to yield a yellow liquid.[4]

-

Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) to obtain pure p-tert-butylbenzyl cyanide.[4]

Step 2: Hydrolysis to this compound

-

In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, mix 4-tert-butylbenzyl cyanide with a solution of sulfuric acid in water (e.g., 1150 cc water and 840 cc concentrated sulfuric acid for 6 moles of nitrile).[3]

-

Heat the mixture under reflux with stirring for three hours.[3]

-

Cool the reaction mixture slightly and then pour it into cold water to precipitate the crude phenylacetic acid.[3]

-

Filter the crude product and wash it several times with hot water.[3]

-

The crude acid can be further purified by distillation under reduced pressure or recrystallization.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-tert-butylbenzyl bromide | [4] |

| Reagents (Step 1) | Potassium cyanide, 18-crown-6 | [4] |

| Reaction Temperature (Step 1) | 80°C | [4] |

| Reaction Time (Step 1) | 5 hours | [4] |

| Yield (Step 1) | 99% | [4] |

| Reagents (Step 2) | Sulfuric acid, Water | [3] |

| Reaction Time (Step 2) | 3 hours | [3] |

| Overall Yield | >80% (based on analogous benzyl cyanide hydrolysis) | [3] |

Synthesis Workflow:

Caption: Synthesis via nitrile formation and subsequent hydrolysis.

Grignard Reaction with Carbon Dioxide

The Grignard reaction provides a direct route to carboxylic acids by reacting an organomagnesium halide with carbon dioxide. This method is highly versatile and generally provides good yields.

Experimental Protocol:

-

Prepare the Grignard reagent, 4-tert-butylphenylmagnesium bromide, from 4-tert-butylbromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Alternatively, a commercially available solution of the Grignard reagent can be used.

-

In a separate reaction vessel, place crushed dry ice (solid carbon dioxide).[5]

-

Slowly add the Grignard reagent solution to the dry ice with stirring. A vigorous reaction will occur.[5]

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.[5]

-

Hydrolyze the resulting magnesium salt by slowly adding a dilute acid (e.g., 3 M HCl) until the solution is acidic (pH ~1).[5]

-

The this compound will precipitate.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic extract with water and then dry it over an anhydrous drying agent (e.g., Na2SO4).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylbromobenzene | |

| Reagents | Magnesium, Dry Ice (CO2), HCl (for workup) | [5] |

| Solvent | Anhydrous diethyl ether or THF | |

| Reaction Conditions | Anhydrous, inert atmosphere | [5] |

| Yield | Typically high for Grignard carboxylations | General Knowledge |

Synthesis Workflow:

Caption: Grignard synthesis with carbon dioxide.

Hydrolysis of Ester Precursors

The saponification of a corresponding ester, such as methyl or tert-butyl 4-tert-butylphenylacetate, is a straightforward method to obtain the carboxylic acid.

Experimental Protocol:

-

Dissolve the ester (e.g., methyl 4-tert-butylphenylacetate) in a suitable solvent mixture like methanol and water.[6]

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide.[6]

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[6]

-

Remove the volatile organic solvent under reduced pressure.[6]

-

Dilute the residue with water and acidify the solution with a mineral acid (e.g., dilute HCl) to a pH of approximately 2.[6]

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-tert-butylphenylacetate | General Procedure |

| Reagents | Sodium hydroxide, HCl (for workup) | [6] |

| Solvent | Methanol/Water | [6] |

| Reaction Conditions | Room temperature, stirring | [6] |

| Yield | Can be high, dependent on ester hindrance | [6] |

Synthesis Workflow:

Caption: Synthesis via hydrolysis of a precursor ester.

References

- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. arkat-usa.org [arkat-usa.org]

Spectroscopic Profile of 4-tert-Butylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-tert-Butylphenylacetic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in further studies.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.22 | d, J = 8.2 Hz | 2H | Ar-H |

| 3.60 | s | 2H | -CH₂- |

| 1.32 | s | 9H | -C(CH₃)₃ |

| 8.48 (broad s) | s | 1H | -COOH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.92 | C =O |

| 150.29 | Ar-C -C(CH₃)₃ |

| 130.57 | Ar-C -CH₂ |

| 129.16 | Ar-C H |

| 125.70 | Ar-C H |

| 40.84 | -C H₂- |

| 34.62 | -C (CH₃)₃ |

| 31.49 | -C(C H₃)₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3050-3020 | Medium | C-H stretch (Aromatic) |

| ~2960-2870 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1510 | Medium | C=C stretch (Aromatic ring) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (tert-Butyl) |

| ~1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

Note: This data is predicted based on characteristic functional group absorption frequencies. Experimental values may vary.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.12232 |

| [M+Na]⁺ | 215.10426 |

| [M-H]⁻ | 191.10776 |

| [M+NH₄]⁺ | 210.14886 |

| [M+K]⁺ | 231.07820 |

| [M]⁺ | 192.11449 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: A one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled experiment is generally used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Instrument Setup: The FTIR spectrometer performs a background scan to account for atmospheric and instrumental interferences.

-

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: The sample molecules are ionized. Common techniques for this type of molecule include Electron Ionization (EI) or softer ionization methods like ESI or Chemical Ionization (CI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 4-tert-Butylphenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylphenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing efficient purification strategies, and ensuring the quality and yield of final products. While extensive quantitative solubility data in various organic solvents is not widely available in the public domain, this guide synthesizes existing information, provides insights based on the solubility of structurally similar molecules, and details a robust experimental protocol for determining precise solubility values.

Solubility Profile of this compound

The solubility of this compound is governed by the interplay between its structural features: a polar carboxylic acid group capable of hydrogen bonding, and a nonpolar t-butylphenyl group which contributes to van der Waals interactions. This dual nature results in varied solubility across different organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility information for this compound. The qualitative assessments are inferred from general chemical principles of "like dissolves like," information on structurally analogous compounds, and reported recrystallization solvent systems.

| Solvent System | Solvent Type | Solubility Data | Remarks and Inferences |

| Water | Protic, Polar | 339 mg/L | Low solubility due to the large nonpolar t-butylphenyl group. |

| 50% Ethanol/Water | Protic, Polar | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures, which is ideal for purification.[1][2] |

| Alcohols (e.g., Methanol, Ethanol) | Protic, Polar | Expected to be Soluble to Very Soluble | Carboxylic acids are generally soluble in alcohols due to hydrogen bonding.[3][4][5][6] The structurally similar p-tert-butylbenzoic acid is very soluble in alcohol.[7] |

| Ketones (e.g., Acetone) | Aprotic, Polar | Expected to be Soluble to Very Soluble | Phenylacetic acid exhibits high solubility in acetone.[8][9] The polar carbonyl group of the solvent can interact with the carboxylic acid moiety. |

| Esters (e.g., Ethyl Acetate) | Aprotic, Polar | Expected to be Soluble | A common solvent for organic compounds with moderate polarity. |

| Ethers (e.g., Diethyl Ether, THF) | Aprotic, Moderately Polar | Expected to be Soluble | Phenylacetic acid is soluble in diethyl ether.[10][11] |

| Aromatic Hydrocarbons (e.g., Toluene) | Aprotic, Nonpolar | Expected to be Moderately Soluble | The phenyl ring of this compound will have favorable interactions with the aromatic solvent.[3][4][5] |

| Aliphatic Hydrocarbons (e.g., Heptane, Hexane) | Aprotic, Nonpolar | Expected to have Low to Very Low Solubility | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. These can be used as anti-solvents for recrystallization. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute and Solvent: To each vial, add a pre-weighed excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

Sample Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a calibration curve prepared with known standards.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the mass or volume of the solvent.

Workflow for Synthesis and Purification

The solubility of this compound is a critical parameter in its application as a synthetic intermediate. The following diagram illustrates a typical workflow where solubility considerations are paramount.

References

- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jove.com [jove.com]

- 7. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.ul.ie [pure.ul.ie]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Characteristics of 4-tert-Butylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butylphenylacetic acid (CAS No. 32857-63-9). The information herein is curated to support research, development, and quality control activities involving this compound. Data is presented in a structured format, supplemented by detailed experimental protocols and logical workflow visualizations to facilitate practical application.

Core Physical and Chemical Properties

This compound is a carboxylic acid derivative of benzene, characterized by a tert-butyl substituent at the para position of the phenyl ring. Its physical properties are summarized below.

Quantitative Data Summary

The following table consolidates the key physical and chemical parameters of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |

| CAS Number | 32857-63-9 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 79 - 83 °C | |

| Boiling Point | 302.8 ± 11.0 °C (at 760 mmHg) | |

| Density | 1.0 ± 0.1 g/cm³ | |

| pKa | ~4.31 (Estimated) | [4][5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. Soluble in aqueous base. | [5] |

Spectroscopic and Structural Characterization

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~1.32 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

-

δ ~3.60 ppm (s, 2H): Corresponds to the two protons of the methylene (-CH₂-) group adjacent to the carboxylic acid.

-

δ ~7.22 ppm (d, J ≈ 8.2 Hz, 2H): Represents the two aromatic protons ortho to the -CH₂COOH group.

-

δ ~7.35 ppm (d, J ≈ 8.2 Hz, 2H): Represents the two aromatic protons meta to the -CH₂COOH group.

-

δ > 10 ppm (br s, 1H): The carboxylic acid proton, which is often broad and may be exchanged with D₂O.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~31.5 ppm (3C): The three methyl carbons of the tert-butyl group.

-

δ ~34.6 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~40.8 ppm: The methylene carbon (-CH₂-).

-

δ ~125.7 ppm (2C): The two aromatic carbons meta to the -CH₂COOH group.

-

δ ~129.2 ppm (2C): The two aromatic carbons ortho to the -CH₂COOH group.

-

δ ~130.6 ppm: The aromatic carbon ipso to the -CH₂COOH group.

-

δ ~150.3 ppm: The aromatic carbon ipso to the tert-butyl group.

-

δ ~178.0 ppm: The carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy

An IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~2500-3300 cm⁻¹ (broad, strong): A very broad band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[4][5]

-

~2960 cm⁻¹ (sharp, medium-strong): C-H stretching from the tert-butyl and methylene groups.

-

~1700-1725 cm⁻¹ (sharp, very strong): C=O stretching of the carbonyl group in the carboxylic acid.[7] The position within this range can be influenced by hydrogen bonding.[6]

-

~1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1410-1440 cm⁻¹ and ~920 cm⁻¹ (medium, broad): In-plane and out-of-plane O-H bending, respectively.[4]

-

~1210-1320 cm⁻¹ (strong): C-O stretching vibration.[4]

Mass Spectrometry (MS)

Under Electron Ionization (EI), this compound (MW = 192.25) is expected to exhibit the following fragmentation patterns:

-

Molecular Ion (M⁺): A peak at m/z = 192.

-

Loss of a methyl group (-CH₃): A significant peak at m/z = 177, corresponding to the stable benzylic cation formed by the loss of a methyl radical from the tert-butyl group.

-

Loss of the carboxylic acid group (-COOH): A peak at m/z = 147, resulting from the cleavage of the bond between the methylene group and the carboxyl group.

-

Tropylium Ion Formation: The most prominent peak is often observed at m/z = 91, corresponding to the tropylium cation (C₇H₇⁺), a common and very stable fragment in compounds containing a benzyl moiety, formed via rearrangement and cleavage.

Crystal Structure

X-ray crystallography has revealed that this compound crystallizes in the monoclinic system.[3] In the solid state, the molecules form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups.[3] The plane of the carboxylic acid group is oriented nearly perpendicular to the plane of the benzene ring.[3]

Experimental Protocols

The determination of the physical characteristics of this compound follows standard laboratory procedures.

Workflow for Physical Characterization

The logical flow for determining the key physical properties of a solid organic compound like this compound is outlined below.

Caption: Workflow for the physical characterization of a chemical compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 80 °C). The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure sample, this range should be narrow (≤ 2 °C).

Solubility and pKa Determination

-

Qualitative Solubility: A few milligrams of the compound are added to ~1 mL of various solvents (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl) in separate test tubes to observe solubility. This compound will be insoluble in water and aq. HCl but will dissolve in aq. NaOH due to the formation of the soluble sodium salt.

-

pKa Determination by Titration: a. A precisely weighed sample of this compound is dissolved in a suitable solvent mixture (e.g., ethanol/water). b. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter. c. A titration curve (pH vs. volume of titrant) is plotted. d. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Sample Preparation

-

NMR Spectroscopy: A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

IR Spectroscopy: For a solid sample, a KBr pellet is typically prepared. A few milligrams of the compound are ground with ~100 mg of dry KBr powder. The mixture is then pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull or an ATR (Attenuated Total Reflectance) accessory can be used.

-

Mass Spectrometry: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared for analysis by techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or direct infusion into the mass spectrometer.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. PubChemLite - this compound (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 3. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Potential Biological Activity of 4-tert-butylphenylacetic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-tert-butylphenylacetic acid, a compound of interest in pharmaceutical research. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to infer its likely pharmacological profile. This guide focuses on its potential as an anti-inflammatory and anti-cancer agent, providing detailed hypothetical experimental protocols and exploring plausible mechanisms of action, including the NF-κB signaling pathway. Quantitative data from analogous compounds are presented to offer a comparative framework for future research.

Introduction

This compound is an aromatic carboxylic acid with a chemical structure suggestive of potential biological activity. Its phenylacetic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The presence of a bulky tert-butyl group can influence its lipophilicity and interaction with biological targets. While primarily utilized as an intermediate in chemical synthesis, its structural similarity to known bioactive molecules warrants a thorough investigation of its pharmacological potential[2][3]. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential anti-inflammatory and anti-cancer properties of this compound, based on data from closely related analogs.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the known activities of other phenylacetic acid derivatives and structurally similar compounds that have demonstrated effects on key inflammatory pathways[1].

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction of pro-inflammatory mediators. The structurally related compound, 4-tert-butylphenyl salicylate, has been shown to exert its anti-inflammatory effects by down-regulating the NF-κB pathway. This leads to the suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

4-tert-Butylphenylacetic Acid: A Comprehensive Technical Guide for Researchers in Organic Synthesis and Drug Development

An in-depth exploration of 4-tert-butylphenylacetic acid as a versatile precursor, detailing its chemical properties, key synthetic transformations, and applications in the development of pharmacologically active compounds and other valuable molecules.

Introduction

This compound, a substituted phenylacetic acid derivative, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural features, comprising a bulky tert-butyl group on the phenyl ring and a reactive carboxylic acid moiety, impart specific physicochemical properties that make it a valuable precursor for a diverse array of target molecules. This guide provides a comprehensive overview of this compound, focusing on its role in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Detailed experimental protocols for its key transformations, quantitative data, and insights into the biological pathways of its derivatives are presented to support researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

This compound is a white solid at room temperature.[1] Its bulky tert-butyl group enhances its solubility in many organic solvents. Key physicochemical and spectroscopic data are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| CAS Number | 32857-63-9 | [1] |

| Melting Point | 79.0-83.0 °C | [3] |

| Boiling Point | 150-160 °C @ 15 Torr | [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common laboratory-scale method involves the hydrolysis of its corresponding methyl ester.[1] Another scalable industrial method starts from p-tert-butylacetophenone.[5]

Experimental Protocol: Synthesis from p-tert-Butylacetophenone

This method involves the reaction of p-tert-butylacetophenone with morpholine and sulfur, followed by acidification.[5]

Step 1: Formation of the Thiomorpholide Intermediate

-

In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 200 g of p-tert-butylacetophenone and 216 g of morpholine.

-

After mixing by stirring, add 92 g of sulfur.

-

Heat the mixture with constant stirring. The temperature is gradually increased from 110 °C to a reaction temperature of 210 °C. Reflux will be observed starting around 120 °C.

-

Maintain the reaction at 210 °C for 12 hours.

-

Cool the reaction mixture to 80 °C and pour it into 500 mL of anhydrous ethanol to precipitate the yellow sulfo-tertiary butyl morpholine amide.

Step 2: Acidification to this compound

-

Place 100 g of the yellow precipitate into a mixture of 150 mL of glacial acetic acid and 25 mL of concentrated (98%) sulfuric acid.

-

Heat the mixture to a reaction temperature of 114-118 °C and maintain for 3 hours.

-

Pour the reaction solution into cold water and let it cool for 10 hours to obtain the crude this compound.

Step 3: Purification

-

Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure, transparent crystals of this compound. The purity can reach up to 100%.[5]

This compound as a Precursor in Organic Synthesis

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. Key reactions include esterification, amidation, reduction to the corresponding alcohol, and subsequent conversion to halides.

Esterification

Esterification of this compound is a common transformation to produce esters that may have applications as fragrances or as intermediates for further synthesis.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-tert-butylphenylacetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Amidation

Amides of this compound are of interest for their potential biological activities. The synthesis is typically achieved by activating the carboxylic acid followed by reaction with an amine.

-

Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)

-

In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) (1.1-1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-tert-butylphenylacetyl chloride.

-

-

Step 2: Amidation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent.

-

Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent, dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product to obtain pure 4-tert-butylphenylacetamide.

-

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol, 2-(4-tert-butylphenyl)ethanol, which is another valuable intermediate.

-

In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in dry diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.[6]

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with the solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to yield 2-(4-tert-butylphenyl)ethanol. A yield of approximately 72% can be expected.[6]

Conversion of Alcohol to Alkyl Halide

The alcohol derivative can be further converted into an alkyl halide, such as 1-(2-bromoethyl)-4-(tert-butyl)benzene, which is a useful intermediate for introducing the 4-tert-butylphenethyl group into other molecules.

-

In a round-bottom flask, dissolve 2-(4-tert-butylphenyl)ethanol (1 equivalent) in a suitable dry solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture over ice water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)-4-(tert-butyl)benzene.

-

Purify the product by column chromatography or vacuum distillation.

Applications in Drug Development and Biological Activity

Derivatives of this compound have garnered significant interest in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

NSAIDs, including derivatives structurally related to this compound like ibuprofen, function by blocking the active site of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Antimicrobial and Antifungal Activities

Beyond their anti-inflammatory properties, derivatives of this compound have been investigated for other biological activities. For instance, various amide and ester derivatives of substituted phenylacetic acids have shown potential as antimicrobial and antifungal agents.[7][8] Phenolic compounds containing a tert-butyl group, which are structurally related, have demonstrated notable antifungal activity against various phytopathogens.[9] Some amide derivatives have also been found to possess antibacterial properties.[10] The lipophilic nature of the 4-tert-butylphenyl group can facilitate the transport of these molecules across microbial cell membranes, contributing to their biological effects.

Summary of Quantitative Data for Key Derivatives

The following table summarizes the available quantitative data for this compound and its key derivatives discussed in this guide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |

| This compound | C₁₂H₁₆O₂ | 192.25 | >95 (from p-tert-butylacetophenone) | 79.0-83.0 | 150-160 @ 15 Torr | [3][4][5] |

| 2-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 | ~72 | 32-35 | - | [4][6] |

Note: Detailed yield and spectroscopic data for the ethyl ester, amide, and bromo derivatives are dependent on specific reaction conditions and purification methods and should be determined empirically.

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its utility is demonstrated through its role in the synthesis of a range of compounds, from commercially significant pharmaceuticals to novel molecules with potential biological activities. The synthetic transformations detailed in this guide, including esterification, amidation, reduction, and halogenation, provide a robust toolkit for researchers. The clear connection between its derivatives and the inhibition of the cyclooxygenase pathway underscores its importance in drug discovery and development. Further exploration of the biological properties of novel derivatives of this compound is a promising avenue for future research.

References

- 1. This compound | 32857-63-9 [chemicalbook.com]

- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Activity and Action Mechanisms of 2,4-Di- tert-butylphenol against Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups [mdpi.com]

An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 4-tert-Butylphenylacetic acid, a significant organic compound that has found applications ranging from pharmaceuticals to fragrances. This document delves into its historical context, synthesis methodologies, and its role as a key intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

Introduction

This compound, with the chemical formula C₁₂H₁₆O₂, is a white crystalline powder.[1] Its molecular structure, featuring a phenylacetic acid core with a tert-butyl group at the para position, has made it a valuable building block in organic synthesis.[1] This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceutical compounds, including NSAIDs and antihypertensive agents.[1]

Discovery and History

While the precise date and the individual researchers behind the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of phenylacetic acid derivatives and the advancements in Friedel-Crafts alkylation reactions. The precursor, 4-tert-butyltoluene, is a key intermediate produced through the alkylation of toluene.[2] The synthesis of 4-tert-butyltoluene has evolved from using corrosive homogeneous catalysts to more environmentally friendly solid acids.[2] The development of efficient synthetic routes to 4-tert-butyltoluene was a critical step that enabled the subsequent synthesis and exploration of its derivatives, including this compound.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Hydrolysis of Methyl 4-tert-Butylphenylacetate

A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

-

Dissolution: Methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) is dissolved in methanol (160 mL).[2]

-

Hydrolysis: Water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) are added to the solution.[2] The mixture is stirred at room temperature overnight.[2]

-